molecular formula C14H12FN3O2 B2493526 2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448051-59-9

2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No. B2493526
M. Wt: 273.267
InChI Key: BDDUEVIAMAXTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a compound that has been the subject of various studies due to its interesting chemical structure and potential applications. While specific studies on this compound are scarce, research on similar pyrimidine and pyrrole derivatives provides insights into their molecular structure, synthesis methods, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrimidine and pyrrole derivatives generally involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, a practical synthesis described for similar compounds involves palladium-catalyzed cyanation/reduction sequences or the Gewald synthesis technique for thiophene derivatives, highlighting the complexity and specificity required in synthesizing these types of compounds (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure and conformation of pyrimidine and pyrrole derivatives are often determined using X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). These analyses reveal the arrangement of atoms within the molecule, intramolecular hydrogen bonding, and the overall geometry. For instance, studies on similar compounds have shown the importance of analyzing geometrical parameters, vibrational frequencies, and molecular electrostatic potential to understand the stability and charge distribution within the molecule (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine and pyrrole derivatives is influenced by their functional groups and molecular structure. Reactions such as N-alkylation, acylation, and the formation of Schiff bases have been explored. These reactions are essential for modifying the chemical properties of the compounds for specific applications, including their use as intermediates in the synthesis of more complex molecules or as potential inhibitors for biological targets (Puthran et al., 2019).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the crystal structure analysis provides insights into the packing, hydrogen bonding patterns, and stability of the compound. This information is vital for the development of materials with desired physical characteristics (He et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity with other chemical entities, and photophysical properties, is essential for predicting how these compounds will behave in chemical reactions and in potential applications. Studies on similar compounds have explored their optical properties, reactivity, and potential as corrosion inhibitors or antimicrobial agents, demonstrating the diverse chemical behavior and applications of pyrimidine and pyrrole derivatives (Louroubi et al., 2019).

Scientific Research Applications

  • Synthesis and Process Development:

    • Butters et al. (2001) described the synthesis of a related compound, Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involved the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to a related ethanone compound, highlighting the significance of such structures in medicinal chemistry (Butters et al., 2001).
  • Fluoroionophores for Metal Recognition:

    • Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which showed spectral diversity when interacting with various metal cations. This research underlines the utility of similar compounds in the creation of specific metal recognizers and ionophores (Hong et al., 2012).
  • Pharmacological Applications:

    • Muralidharan et al. (2019) synthesized novel derivatives of a similar pyrimidine structure for their potential anti-inflammatory and analgesic activities. This study emphasizes the pharmacological importance of such compounds in developing new therapeutic agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).
  • Antiviral Activities:

    • Legraverend et al. (1985) synthesized new carbocyclic analogues of 7-deazaguanosine, which showed inhibitory activities against HSV1 and HSV2 in cell culture. These findings illustrate the potential of related pyrimidine compounds in antiviral drug development (Legraverend et al., 1985).
  • Inhibitors for Kinase Activity:

    • Caballero et al. (2011) performed docking studies on similar aniline derivatives complexed with c-Met kinase, suggesting these compounds' role in inhibiting kinase activity, which is vital in cancer research (Caballero et al., 2011).

Safety And Hazards

As a research chemical, “2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is not intended for human or veterinary use1. Its safety and hazards are not readily available in the public domain.


Future Directions

The future directions for this compound could involve further research into its potential applications. However, without more specific information about its properties and activities, it’s difficult to predict specific future directions.


Please note that this analysis is based on the information currently available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-13(11)20-8-14(19)18-6-10-5-16-9-17-12(10)7-18/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDUEVIAMAXTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

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